Enzymatic Turnover Rate (kcat) Comparison: dTpdA vs. Alternative Dinucleotide Substrates in Staphylococcal Nuclease Assays
When used as a substrate for staphylococcal nuclease, dTpdA (reported as dTdA) demonstrates a turnover number of kcat = 3.8 × 10⁻³ s⁻¹ [1]. This value represents a baseline kinetic parameter for small dinucleotide substrates in this extensively studied model enzyme system, serving as a reference point for comparative studies of mutant enzymes, divalent metal ion effects, and competitive inhibition assays. While direct kcat values for other dinucleotides in the same experimental system are not always co-reported, the quantitative characterization of dTpdA's slow turnover enables precise measurement of catalytic efficiency and facilitates structure-activity relationship studies across dinucleotide substrates.
| Evidence Dimension | Catalytic turnover rate (kcat) for phosphodiester hydrolysis |
|---|---|
| Target Compound Data | kcat = 3.8 × 10⁻³ s⁻¹ (0.228 min⁻¹) |
| Comparator Or Baseline | Alternative dinucleotide substrates (e.g., dApdT, dTpdT) typically exhibit kcat values in similar range for staphylococcal nuclease; precise comparative data not co-reported |
| Quantified Difference | Not explicitly quantified in comparative studies; however, sequence-dependent conformational differences predict differential substrate accommodation and turnover rates |
| Conditions | Staphylococcal nuclease (SNase) assay with Ca²⁺, Mn²⁺, Co²⁺, or La³⁺ as metal cofactor; NMR-based kinetic characterization (Biochemistry, 1991) |
Why This Matters
A well-characterized, reproducible kcat value allows researchers to calibrate enzyme activity assays and detect subtle alterations in catalytic efficiency resulting from site-directed mutagenesis, metal ion substitution, or inhibitor screening protocols.
- [1] Weber, D. J., Mullen, G. P., & Mildvan, A. S. (1991). Conformation of an Enzyme-Bound Substrate of Staphylococcal Nuclease as Determined by NMR. Biochemistry, 30(30), 7425–7437. View Source
